5-Chloroisoxazole-3-carbonitrile
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Overview
Description
5-Chloroisoxazole-3-carbonitrile is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroisoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of β-diketohydrazones with chlorinating agents under controlled conditions . Another approach involves the use of terminal alkynes, which react with nitrile oxides in a cycloaddition reaction to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of inexpensive and readily available starting materials, such as β-diketohydrazones and terminal alkynes, under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chloroisoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes and further cyclization to form isoxazoles.
Reduction: Reduction of the nitrile group to form amines.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as tert-butyl nitrite or isoamyl nitrite.
Reduction: Commonly employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizes halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and other heterocyclic compounds .
Scientific Research Applications
5-Chloroisoxazole-3-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloroisoxazole-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function . The compound’s potential anticancer effects are believed to involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroisoxazole-3-carbonitrile
- 5-Bromoisoxazole-3-carbonitrile
- 5-Iodoisoxazole-3-carbonitrile
Uniqueness
5-Chloroisoxazole-3-carbonitrile is unique due to its specific halogen substitution, which imparts distinct chemical and biological properties. Compared to its fluorinated, brominated, and iodinated analogs, the chloro-substituted compound often exhibits different reactivity and potency in various applications .
Properties
IUPAC Name |
5-chloro-1,2-oxazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2O/c5-4-1-3(2-6)7-8-4/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGQXTCKXUVSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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